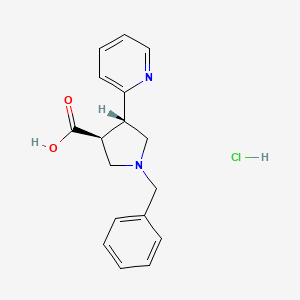
(3S,4S)-1-benzyl-4-(pyridin-2-yl)pyrrolidine-3-carboxylic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(3S,4S)-1-benzyl-4-(pyridin-2-yl)pyrrolidine-3-carboxylic acid hydrochloride” is a chemical compound with the molecular formula C10H14Cl2N2O2 . It is offered by several chemical companies for research and development purposes .
Molecular Structure Analysis
The molecular structure of this compound involves a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, substituted with a benzyl group and a pyridin-2-yl group . The exact structure would need to be confirmed through techniques such as NMR or X-ray crystallography .Chemical Reactions Analysis
The specific chemical reactions involving this compound are not detailed in the search results. As a complex organic molecule, it could potentially participate in a variety of reactions depending on the conditions .Applications De Recherche Scientifique
Bioactive Molecule Synthesis
Pyrrolidine derivatives are recognized for their central role in synthesizing bioactive molecules, particularly those affecting the central nervous system (CNS). These compounds, characterized by their heterocyclic structure containing nitrogen, sulfur, or oxygen, have been identified as leads for novel CNS-acting drugs. Their diverse effects range from depression and euphoria to convulsion, highlighting the pyrrolidine ring's significance in medicinal chemistry for its potential to contribute to stereochemistry, pharmacophore exploration, and 3D structural benefits due to pseudorotation (Saganuwan, 2017).
Drug Discovery and Development
The pyrrolidine ring is a versatile scaffold in drug discovery, offering a pathway to compounds for treating various diseases due to its sp3-hybridization and the ability to enhance three-dimensional coverage of pharmacophoric elements. This structural feature is instrumental in developing bioactive compounds with selective target interactions. Research into pyrrolidine-based compounds has shown that they can lead to innovative treatments, underlining the importance of the pyrrolidine scaffold in generating novel biologically active compounds with varied biological profiles (Petri et al., 2021).
Synthetic Chemistry and Catalyst Development
Pyrrolidine derivatives play a crucial role in developing new synthetic methodologies and catalysts. Their involvement in C-N bond-forming reactions, particularly in recyclable copper catalyst systems, demonstrates the pyrrolidine scaffold's utility in organic synthesis. These systems, which facilitate reactions between various amines and aryl halides or arylboronic acids, underscore the efficiency and environmental benefits of using pyrrolidine derivatives in catalysis. Such developments are essential for advancing sustainable chemistry practices, with pyrrolidine-based catalysts offering promising avenues for recyclable and eco-friendly reaction processes (Kantam et al., 2013).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(3S,4S)-1-benzyl-4-pyridin-2-ylpyrrolidine-3-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2.ClH/c20-17(21)15-12-19(10-13-6-2-1-3-7-13)11-14(15)16-8-4-5-9-18-16;/h1-9,14-15H,10-12H2,(H,20,21);1H/t14-,15-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCRXIQKOUQVDCI-CTHHTMFSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1CC2=CC=CC=C2)C(=O)O)C3=CC=CC=N3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CN1CC2=CC=CC=C2)C(=O)O)C3=CC=CC=N3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2944012.png)

![N-[cyano(2-methoxyphenyl)methyl]-3-(3-methoxyphenyl)butanamide](/img/structure/B2944016.png)
![1-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]-4-[4-(trifluoromethyl)benzoyl]piperazine](/img/structure/B2944017.png)
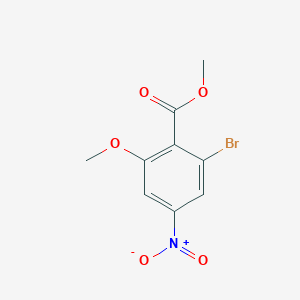
![N-[2-[3-(2-amino-2-oxoethyl)sulfanylindol-1-yl]ethyl]-2,4-dichlorobenzamide](/img/structure/B2944021.png)
![2-(methylsulfanyl)-N-[2-(pyrrolidin-1-yl)pyridin-3-yl]pyridine-3-carboxamide](/img/structure/B2944024.png)
![4-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2944025.png)
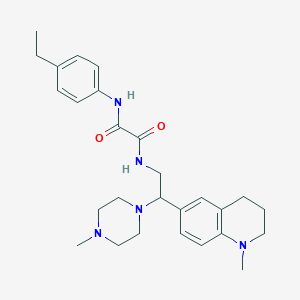

![N-(2-((3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)amino)-2-oxoethyl)benzamide](/img/structure/B2944029.png)
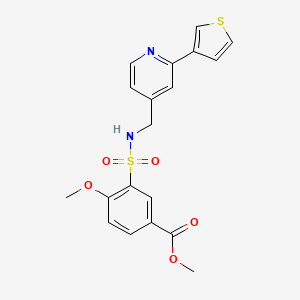
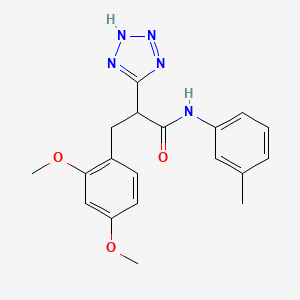
![4-[Bromo(difluoro)methyl]sulfonylbenzene-1,2-diamine](/img/structure/B2944032.png)